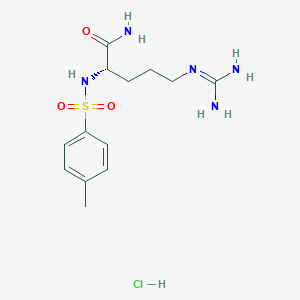

Tos-Arg-NH2 HCl

説明

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Colorimetric Protease Assays Using Nα-Tosyl-L-argininamide

Abstract

The accurate quantification of protease activity is fundamental to numerous fields, from basic biochemical research to drug development and clinical diagnostics. This in-depth technical guide provides a comprehensive overview of the principles and practices underlying colorimetric protease assays, with a specific focus on the use of Nα-Tosyl-L-argininamide hydrochloride (Tos-Arg-NH₂ HCl) as a substrate. We will dissect the molecular interactions, detail the causal logic behind protocol design, and provide a field-proven, step-by-step methodology for researchers, scientists, and drug development professionals. This guide is structured to serve as both a foundational learning tool and a practical laboratory reference, ensuring the generation of robust and reliable data.

Part 1: The Core Principle: A Two-Stage Signal Generation

Unlike single-step chromogenic substrates (e.g., those releasing p-nitroaniline), the colorimetric assay for substrates like Tos-Arg-NH₂ HCl is a two-stage process. The primary enzymatic reaction is itself colorless. A subsequent, independent chemical reaction is required to convert the product of the enzymatic cleavage into a quantifiable colored compound. Understanding this decoupling is critical for proper assay design and troubleshooting.

The Molecular Players

The Enzyme: Arginine-Specific Serine Proteases This assay is designed for proteases that exhibit high specificity for cleaving peptide bonds on the carboxyl side of arginine residues.[1][2] The archetypal enzyme for this substrate is Trypsin , a serine protease whose catalytic activity relies on a characteristic catalytic triad (Ser-His-Asp) within its active site.[1] A key feature of trypsin's active site is the "S1 pocket," which contains an aspartate residue (Asp189) at its base. This negatively charged residue forms a salt bridge with the positively charged guanidinium group of the arginine side chain on the substrate, ensuring high binding specificity.[1]

The Substrate: Nα-Tosyl-L-argininamide HCl (Tos-Arg-NH₂) This synthetic molecule is an excellent mimic of a natural peptide substrate for trypsin-like enzymes.[3] Let's break down its structure:

-

L-Arginine: This is the core targeting element, recognized and bound by the enzyme's S1 pocket.

-

Amide (–NH₂): The C-terminal carboxyl group of arginine is converted to an amide. The peptide bond equivalent (in this case, an amide bond) between the arginine carbonyl carbon and the amide nitrogen is the scissile bond —the bond that the protease will cleave.

-

Nα-Tosyl Group (Tos-): The tosyl group is a bulky protecting group attached to the α-amino group of the arginine. This prevents the substrate from self-polymerizing and directs the protease to the intended C-terminal amide bond.

-

Hydrochloride (HCl): This salt form enhances the solubility and stability of the substrate in aqueous buffers.

The Mechanism: From Hydrolysis to Color

The assay unfolds in two distinct and sequential steps, as illustrated below.

Step 1: Enzymatic Hydrolysis (The Colorless Reaction) The protease (e.g., Trypsin) catalyzes the hydrolysis of the amide bond in Tos-Arg-NH₂. This reaction consumes one molecule of water and releases two products: Nα-Tosyl-L-arginine and a free argininamide molecule, which, upon hydrolysis, yields ammonia and arginine. For the purpose of detection, the critical event is the liberation of a primary amine.

Step 2: Colorimetric Detection (The Coloring Reaction) The products of the enzymatic reaction are colorless. To generate a signal, a colorimetric reagent that specifically reacts with one of the products is introduced. A highly effective and common method is the use of 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) . TNBSA reacts with primary amines under alkaline conditions (pH 8.5) to form a highly stable, yellow-orange TNP-amine adduct.[4][5][6] The intensity of the resulting color, measured by absorbance at approximately 335-345 nm, is directly proportional to the amount of amine liberated, and thus, to the activity of the protease.[4]

Diagram: Overall Assay Reaction Pathway

Caption: The two-stage process of enzymatic cleavage followed by chemical color development.

Part 2: A Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific blanks and controls is non-negotiable for generating trustworthy and publishable data.

Critical Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Substrate Stock (10 mM): Dissolve 3.79 mg of Tos-Arg-NH₂ HCl (MW: 378.87 g/mol ) in 1 mL of Assay Buffer. Store in aliquots at -20°C.

-

Protease Stock: Prepare a stock solution of your protease (e.g., Trypsin) in Assay Buffer at a concentration of 1 mg/mL. Determine the precise protein concentration using a reliable method (e.g., A₂₈₀). Store in aliquots at -80°C.

-

TNBSA Reagent (0.1% w/v): Prepare a 0.1% solution of TNBSA in 0.1 M sodium bicarbonate buffer, pH 8.5.[6] This reagent must be prepared fresh daily as TNBSA can hydrolyze, leading to high background.[5]

-

Stop Solution: 10% Sodium Dodecyl Sulfate (SDS) in 1 N HCl.

Step-by-Step Assay Workflow (96-Well Plate Format)

-

Prepare Protease Dilutions: Create a serial dilution of your protease stock solution in cold Assay Buffer. The optimal concentration range must be determined empirically but typically falls in the 1-10 µg/mL range.

-

Set Up the Reaction Plate: In a clear 96-well microplate, set up the following reactions in triplicate.

| Component | Test Wells | Substrate Blank | Enzyme Blank |

| Assay Buffer | 40 µL | 50 µL | 90 µL |

| Protease Dilution | 50 µL | - | 50 µL |

| Substrate (10 mM) | 10 µL | 10 µL | - |

| Total Volume | 100 µL | 60 µL | 140 µL |

-

Initiate the Enzymatic Reaction: To start the reaction, add the 10 µL of substrate to the "Test Wells" and "Substrate Blank" wells. Mix gently by pipetting or using a plate shaker.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Expert Insight: The incubation time is a critical parameter. It must be long enough to generate a robust signal but short enough to ensure the reaction remains in the linear range (i.e., less than 15% of the substrate is consumed). This must be optimized during assay development.

-

-

Stop the Reaction & Develop Color:

-

To each well, add 50 µL of the freshly prepared 0.1% TNBSA Reagent.

-

Incubate at 37°C for 15-30 minutes to allow for color development.

-

Add 25 µL of Stop Solution to each well to quench the reaction and stabilize the color.

-

-

Data Acquisition: Read the absorbance of the plate at 335 nm using a microplate reader.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the colorimetric protease assay.

Data Analysis and Interpretation

-

Correct for Background: For each test well, subtract the average absorbance of the Substrate Blank and the Enzyme Blank.

-

Corrected Absorbance = Abs_Test - (Abs_SubstrateBlank + Abs_EnzymeBlank)

-

Trustworthiness: The Substrate Blank accounts for any spontaneous substrate hydrolysis or color from the substrate itself. The Enzyme Blank accounts for any intrinsic absorbance of the enzyme preparation. This dual-blank correction is essential for data integrity.[8][9]

-

-

Calculate Protease Activity: Protease activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions. To calculate this, a standard curve using a known concentration of the product (e.g., ammonia or a primary amine like glycine) must be run under the same TNBSA reaction conditions. This will allow the conversion of absorbance units to moles of product formed.

-

Activity (U/mL) = (µmol of product formed) / (Incubation Time (min) * Volume of Enzyme (mL))

-

Part 3: Assay Validation and Best Practices

A robust assay is one that has been properly validated.[10][11]

-

Enzyme Linearity: Ensure the reaction rate (Corrected Absorbance) is linear with respect to the enzyme concentration. If the curve plateaus at higher concentrations, it indicates substrate limitation or detector saturation.

-

Time Dependence: Plot Corrected Absorbance against incubation time. The reaction should be linear for the chosen duration. If it slows down, it indicates substrate depletion or product inhibition.

-

Substrate Kinetics (Kₘ and Vₘₐₓ): To fully characterize the enzyme-substrate interaction, perform the assay with varying substrate concentrations (from ~0.1 x Kₘ to 10 x Kₘ). Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.[]

Table: Summary of Key Assay Parameters

| Parameter | Recommended Value/Range | Rationale & Causality |

| pH | 8.0 - 8.5 | Optimal for trypsin-like serine protease activity and required for efficient TNBSA reaction.[4][7] |

| Temperature | 37°C | Standard temperature for mammalian enzyme assays, balancing activity with stability. |

| Substrate [C] | ~ Kₘ or 5-10x Kₘ | For kinetic studies, vary around Kₘ. For inhibitor screening, use [S] ≈ Kₘ for competitive inhibitors. |

| Enzyme [C] | Within linear range | Ensures the measured rate is directly proportional to the amount of active enzyme. |

| Incubation Time | 15 - 60 min | Must be within the linear range of the reaction progress curve to ensure valid initial velocity. |

| Wavelength | 335 - 345 nm | Corresponds to the maximal absorbance of the TNP-amine adduct formed by TNBSA.[6] |

Conclusion

The colorimetric assay using Nα-Tosyl-L-argininamide provides a robust, specific, and accessible method for quantifying the activity of trypsin-like proteases. Its two-stage mechanism, while requiring careful execution, offers flexibility in reaction timing and detection. By understanding the underlying principles of enzymatic hydrolysis and subsequent chemical derivatization, and by implementing the self-validating protocols detailed in this guide, researchers can ensure the generation of highly accurate and reproducible data critical for advancing scientific discovery and therapeutic development.

References

-

Baines, N. J., Baird, J. B., & Elmore, D. T. (1964). The kinetics of hydrolysis of derivatives of arginine, homoarginine and ornithine by trypsin. Biochemical Journal, 90(3), 470–476.[Link]

-

Cayot, P., & Tainturier, G. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 249(2), 184-200.[Link]

-

G-Biosciences. (n.d.). TNBS (2,4,6-trinitrobenzene sulfonic acid).[Link]

-

Grant, D. A. W., & Hermon-Taylor, J. (1979). Hydrolysis of Artificial Substrates by Enterokinase and Trypsin and the Development of a Sensitive Specific Assay for Enterokinase in Serum. Biochimica et Biophysica Acta (BBA) - Enzymology, 567(1), 207-215.[Link]

-

Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524.[Link]

-

Lee, S. H., & Kim, J. H. (2016). Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases. Journal of Microbiological Methods, 131, 123-128.[Link]

-

Sigma-Aldrich. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Journal of Visualized Experiments, (19), e899.[Link]

-

Somorin, O., Tokura, S., Nishi, N., & Noguchi, J. (1979). The action of trypsin on synthetic chromogenic arginine substrates. The Journal of Biochemistry, 85(1), 157-162.[Link]

-

Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872.[Link]

Sources

- 1. Substrate specificity of trypsin investigated by using a genetic selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Nα-p-Tosyl-L-arginine methyl ester hydrochloride [myskinrecipes.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets [scirp.org]

- 9. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovering Novel Proteases with Nα-Tosyl-L-arginine-p-nitroanilide (Tos-Arg-pNA) Screening: An In-depth Technical Guide

Abstract

The discovery of novel proteases with unique substrate specificities and biochemical properties is paramount for advancing various fields, from industrial biotechnology to therapeutic development. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the utilization of the chromogenic substrate, Nα-Tosyl-L-arginine-p-nitroanilide (Tos-Arg-pNA), in high-throughput screening (HTS) campaigns to identify and characterize novel proteases. We will delve into the underlying principles of the assay, provide detailed experimental protocols for screening and hit validation, and outline a robust workflow for the biochemical characterization of newly discovered enzymes. This guide is designed to be a practical resource, grounded in scientific integrity and field-proven insights, to empower researchers in their quest for novel enzymatic activities.

Introduction: The Quest for Novel Proteolytic Activity

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are ubiquitous in biological systems and play critical roles in a myriad of physiological and pathological processes.[1] Their diverse functions have made them invaluable tools in various industrial applications and key targets for drug discovery.[2] The identification of novel proteases with tailored specificities and enhanced stability can lead to the development of more efficient industrial processes, novel therapeutics, and advanced diagnostic tools.

High-throughput screening (HTS) has revolutionized the process of enzyme discovery by enabling the rapid screening of large libraries of potential enzyme sources, such as microbial cultures, environmental metagenomic libraries, or engineered enzyme variants.[3][4] A cornerstone of a successful HTS campaign is a robust, sensitive, and cost-effective assay. Chromogenic substrates, which release a colored product upon enzymatic cleavage, offer a straightforward and reliable method for detecting and quantifying protease activity in a high-throughput format.[5][6]

This guide focuses on the application of Nα-Tosyl-L-arginine-p-nitroanilide (Tos-Arg-pNA), a chromogenic substrate specifically designed for the detection of trypsin-like serine proteases that cleave on the C-terminal side of arginine residues. We will explore the chemical basis of this assay and provide a comprehensive roadmap for its implementation in a protease discovery workflow.

The Core of the Screen: Understanding Tos-Arg-pNA

Chemical Structure and Mechanism of Action

Nα-Tosyl-L-arginine-p-nitroanilide, often abbreviated as L-TAPA.HCl, is a synthetic substrate that mimics the natural cleavage site of trypsin-like proteases. The molecule consists of an L-arginine residue, the primary recognition motif for these enzymes. The N-terminus of the arginine is protected by a tosyl group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety via an amide bond.

In its intact form, Tos-Arg-pNA is colorless. However, upon hydrolysis of the amide bond by a protease, the p-nitroaniline molecule is released. In aqueous solution, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of color formation is directly proportional to the enzymatic activity of the protease, providing a simple and quantitative measure of its presence and potency.

Specificity and Considerations

Tos-Arg-pNA is primarily a substrate for proteases that exhibit trypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to arginine residues. This includes a wide range of serine proteases. It is important to note that while this substrate is selective, it is not entirely specific. Other proteases with broader specificity may also exhibit some activity towards Tos-Arg-pNA. Therefore, hit validation with a panel of diverse substrates is a critical step in the characterization of a novel protease identified through this screen.

The High-Throughput Screening (HTS) Workflow

The following section outlines a comprehensive workflow for conducting a high-throughput screen for novel proteases using Tos-Arg-pNA.

Phase 1: Preparation

3.1.1. Library Preparation

The source of potential novel proteases can be diverse. Common libraries include:

-

Microbial Culture Supernatants: Individual microbial strains are cultured in liquid media, and the cell-free supernatant is screened for extracellular protease activity.

-

Metagenomic Libraries: DNA is extracted from environmental samples (e.g., soil, water), cloned into an expression host (e.g., E. coli), and the resulting clones are screened for protease expression.

-

Mutant Enzyme Libraries: A known protease gene is subjected to random or site-directed mutagenesis to generate a library of variants with potentially altered properties.

It is crucial to prepare the library in a format compatible with HTS, typically in 96- or 384-well microplates.

3.1.2. Reagent Preparation

-

Assay Buffer: A buffer that maintains a stable pH is essential. A common starting point is 50 mM Tris-HCl, pH 8.0. However, the optimal pH may vary depending on the expected nature of the proteases in the library.

-

Tos-Arg-pNA Stock Solution: Prepare a concentrated stock solution of Tos-Arg-pNA in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10-20 mM. Store protected from light at -20°C.

-

Working Substrate Solution: On the day of the assay, dilute the Tos-Arg-pNA stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the range of 0.1-1 mM.

Phase 2: Primary Screen

This phase involves the automated or semi-automated screening of the entire library.

Experimental Protocol: Primary HTS

-

Plate Layout: Design the microplate layout to include appropriate controls:

-

Negative Controls: Wells containing only the assay buffer and substrate (no enzyme source). This determines the background signal.

-

Positive Controls: Wells containing a known protease (e.g., trypsin) at a concentration that gives a robust signal. This is used to assess assay performance.

-

Library Samples: Wells containing the individual members of your library.

-

-

Dispensing: Using a multichannel pipette or a liquid handling robot, dispense the library samples and controls into the wells of a clear, flat-bottom 96- or 384-well microplate.

-

Assay Initiation: Add the working substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the microplates at a controlled temperature (e.g., 37°C) for a predetermined time. The incubation time should be sufficient to allow for detectable product formation without saturating the signal. This may range from 30 minutes to several hours.

-

Measurement: Measure the absorbance of each well at 405-410 nm using a microplate reader. It is often beneficial to take kinetic readings (i.e., multiple readings over time) to determine the initial reaction velocity.

Phase 3: Data Analysis and Hit Selection

The raw data from the microplate reader needs to be processed to identify promising "hits."

-

Data Normalization: Normalize the data to account for plate-to-plate variation. This is often done by expressing the activity of each well as a percentage of the positive control.

-

Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

-

Hit Identification: A "hit" is a sample that exhibits a statistically significant increase in protease activity compared to the negative controls. A common method for hit selection is to set a threshold, for example, three standard deviations above the mean of the negative controls.

-

Hit Prioritization: Rank the identified hits based on their activity. The most active hits are typically selected for further validation.

Phase 4: Hit Validation

The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.[8][9][10]

3.4.1. Dose-Response Confirmation

Re-test the selected hits at multiple concentrations to confirm their activity and determine if the observed activity is dose-dependent. This helps to eliminate hits that were active due to random error in the primary screen.

3.4.2. Orthogonal Assay Validation

To ensure that the observed activity is not an artifact of the Tos-Arg-pNA assay, it is crucial to use an orthogonal assay with a different detection method or substrate.[11] Examples include:

-

Fluorogenic Substrate Assay: Use a fluorogenic arginine-based substrate where cleavage releases a fluorescent molecule.

-

Casein-Based Assay: A more general protease assay using a protein substrate like casein. The cleavage of casein can be monitored by measuring the release of acid-soluble peptides.

Table 1: Comparison of Primary and Orthogonal Assays

| Assay Type | Substrate | Detection Method | Principle |

| Primary Screen | Tos-Arg-pNA | Colorimetric (Absorbance at 405-410 nm) | Cleavage releases yellow p-nitroaniline. |

| Orthogonal Assay 1 | Arginine-AMC | Fluorometric (Ex/Em ~380/460 nm) | Cleavage releases fluorescent 7-amino-4-methylcoumarin (AMC). |

| Orthogonal Assay 2 | Casein | Colorimetric (Folin-Ciocalteu reagent) | Measures the release of tyrosine-containing peptides.[12] |

3.4.3. False Positive Counter-Screen

Design experiments to identify and eliminate common sources of false positives in HTS, such as compounds that interfere with the assay readout. For example, test hit samples in the absence of the substrate to see if they intrinsically absorb at 405-410 nm.

Biochemical Characterization of Novel Proteases

Once a hit has been validated, the next step is to purify and biochemically characterize the novel protease.

Purification

The method of purification will depend on the source of the protease. For recombinant proteases expressed with an affinity tag (e.g., His-tag), affinity chromatography is a straightforward approach.[13] For proteases from natural sources, a combination of chromatography techniques such as ion exchange, hydrophobic interaction, and size exclusion chromatography may be necessary.

Determination of Optimal pH and Temperature

The activity of the purified protease should be assayed across a range of pH values and temperatures to determine its optimal operating conditions.[12][14] This information is crucial for its potential industrial applications.

Enzyme Kinetics

Determine the Michaelis-Menten kinetic parameters, Km and kcat, for the protease with Tos-Arg-pNA as the substrate.

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for the substrate.

-

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's catalytic efficiency.

The catalytic efficiency of the enzyme is often expressed as the ratio kcat/Km.

Experimental Protocol: Determination of Kinetic Parameters

-

Vary Substrate Concentration: Prepare a series of reactions with a fixed enzyme concentration and varying concentrations of Tos-Arg-pNA.

-

Measure Initial Velocities: For each substrate concentration, measure the initial rate of the reaction by monitoring the increase in absorbance at 405-410 nm over time.

-

Plot the Data: Plot the initial velocities against the substrate concentrations. The data should fit the Michaelis-Menten equation.

-

Determine Km and Vmax: Use a non-linear regression analysis of the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk plot) to determine the values of Km and Vmax.

-

Calculate kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Substrate Specificity

To understand the true novelty and potential applications of the newly discovered protease, it is essential to determine its substrate specificity beyond Tos-Arg-pNA.[15] This can be achieved by screening the enzyme against a library of chromogenic or fluorogenic substrates with different amino acids at the P1 position (the amino acid preceding the cleavage site).

Inhibitor Profiling

Characterize the protease's sensitivity to a panel of common protease inhibitors. This can provide insights into its catalytic mechanism and classify it into a specific protease family (e.g., serine, cysteine, metallo, or aspartic protease).

Table 2: Common Protease Inhibitors and Their Targets

| Inhibitor | Target Protease Class |

| PMSF (Phenylmethylsulfonyl fluoride) | Serine proteases |

| EDTA (Ethylenediaminetetraacetic acid) | Metalloproteases |

| Pepstatin A | Aspartic proteases |

| E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) | Cysteine proteases |

Conclusion

The discovery of novel proteases is a dynamic and rewarding field of research. The use of a simple and robust chromogenic substrate like Nα-Tosyl-L-arginine-p-nitroanilide in a high-throughput screening campaign provides an effective strategy for identifying new enzymatic activities. However, the primary screen is merely the first step in a comprehensive discovery workflow. Rigorous hit validation and detailed biochemical characterization are essential to fully understand the properties and potential of a newly discovered protease. This guide provides a foundational framework to assist researchers in navigating this exciting journey of discovery, from the initial screen to the in-depth characterization of novel biocatalysts.

References

-

Rossé, G., et al. (2000). Rapid Identification of Substrates for Novel Proteases Using a Combinatorial Peptide Library. ACS Combinatorial Science, 2(6), 463-467. [Link]

-

Rossé, G., et al. (2000). Rapid identification of substrates for novel proteases using a combinatorial peptide library. Journal of Combinatorial Chemistry, 2(6), 461-466. [Link]

-

Dadashipour, M., et al. (2020). Structural and biochemical characterization of a novel thermophilic Coh01147 protease. PLoS ONE, 15(6), e0234958. [Link]

-

Dadashipour, M., et al. (2020). Structural and biochemical characterization of a novel thermophilic Coh01147 protease. PLoS ONE, 15(6), e0234958. [Link]

-

Zhang, T., et al. (2020). Biochemical characterization of two new Aspergillus niger aspartic proteases. Applied Microbiology and Biotechnology, 104, 7869–7880. [Link]

-

Rousounelou, E., et al. (2020). Ultra-high throughput screening for novel protease specificities. Methods in Enzymology, 644, 169-189. [Link]

-

Rousounelou, E., et al. (2020). Ultra-high throughput screening for novel protease specificities. SONAR. [Link]

-

Schückel, J., et al. (2022). High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits. JoVE (Journal of Visualized Experiments), (183), e63841. [Link]

-

Characterization of novel proteases identified by metagenomic analysis from dairy stabilization ponds. Semantic Scholar. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

-

Somorin, O., et al. (1979). The action of trypsin on synthetic chromogenic arginine substrates. Journal of Biochemistry, 85(1), 157-162. [Link]

-

Carlson, H. A., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 1-28. [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. [Link]

-

Zhang, M., et al. (2020). Production, purification and biochemical characterisation of a novel lipase from a newly identified lipolytic bacterium Staphylococcus caprae NCU S6. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1349-1359. [Link]

- Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith.

-

Nα-p-Tosyl-L-arginine methyl ester hydrochloride, 98%. Ottokemi. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ultra-high throughput screening for novel protease specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultra-high throughput screening for novel protease specificities. [sonar.ch]

- 4. m.youtube.com [m.youtube.com]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of trypsin on synthetic chromogenic arginine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Biochemical characterization of two new Aspergillus niger aspartic proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and biochemical characterization of a novel thermophilic Coh01147 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and biochemical characterization of a novel thermophilic Coh01147 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid identification of substrates for novel proteases using a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for the Preliminary Investigation of Tos-Arg-NH2 HCl in Cell Lysates

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of Nα-Tosyl-L-arginine amide hydrochloride (Tos-Arg-NH2 HCl) activity in cell lysates. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of cellular proteases, particularly trypsin-like serine proteases. We will delve into the underlying principles of the assay, provide detailed, field-proven protocols for cell lysate preparation and enzymatic activity measurement, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a solid foundation for further research and drug discovery initiatives.

Introduction: The Significance of Tos-Arg-NH2 HCl as a Protease Substrate

Nα-Tosyl-L-arginine amide hydrochloride (Tos-Arg-NH2 HCl) is a synthetic substrate widely utilized for the detection and characterization of trypsin-like serine proteases.[1] These enzymes play crucial roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, and cancer progression.[2][3][4] The molecular structure of Tos-Arg-NH2 HCl mimics the natural cleavage site of these proteases, specifically targeting enzymes that cleave peptide bonds C-terminal to arginine residues.[1]

The core principle of assays utilizing Tos-Arg-NH2 HCl lies in the enzymatic cleavage of the amide bond. This hydrolysis can be monitored using various detection methods, most commonly through the coupling of the reaction to a chromogenic or fluorogenic reporter system. The rate of substrate cleavage is directly proportional to the enzymatic activity within the sample, providing a quantitative measure of protease function.[5][6] The application of such assays in cell lysates allows for the investigation of endogenous protease activity under various cellular conditions, making it a valuable tool in basic research and drug discovery for identifying modulators of protease function.[7][8]

The Target: Trypsin-Like Serine Proteases

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad consisting of serine, histidine, and aspartate residues at the active site.[1] Within this family, trypsin-like proteases exhibit a substrate specificity for cleaving peptide bonds following positively charged amino acids, namely arginine or lysine.[1] This specificity is conferred by the presence of a negatively charged aspartic acid residue at the bottom of the S1 substrate-binding pocket, which electrostatically interacts with the positively charged side chain of the arginine or lysine residue of the substrate.[1] Numerous cell-surface anchored and intracellular trypsin-like serine proteases have been identified and implicated in various diseases, making them attractive targets for therapeutic intervention.[2][9]

Experimental Design and Workflow

A successful preliminary investigation of Tos-Arg-NH2 HCl cleavage in cell lysates requires careful planning and execution. The overall workflow can be broken down into several key stages, each with critical considerations to ensure data quality and reproducibility.

Sources

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. Cell-surface anchored serine proteases in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. dispendix.com [dispendix.com]

- 9. A trypsin-like serine protease activity on activated human B cells and various B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare Tos-Arg-NH2 HCl stock solution for experiments

An Application Scientist's Guide to the Preparation and Handling of Tos-Arg-NH2 HCl Stock Solutions for Experimental Use

Abstract

This document provides a detailed protocol and technical guidance for the preparation, storage, and handling of Nα-Tosyl-L-arginine amide hydrochloride (Tos-Arg-NH2 HCl) stock solutions. Tailored for researchers in biochemistry, enzymology, and drug development, this guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice. By integrating principles of chemical stability, solubility, and assay compatibility, these protocols are designed to ensure the preparation of accurate, stable, and effective reagent solutions for use in sensitive experimental systems, particularly as a substrate for serine proteases.

Introduction: Understanding Tos-Arg-NH2 HCl

Nα-Tosyl-L-arginine amide hydrochloride is a synthetic amino acid derivative widely utilized in biochemical research. Its molecular structure mimics the peptide bond adjacent to an arginine residue, making it an excellent substrate for investigating the activity of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The tosyl group (Tos) provides a spectroscopic handle and influences substrate binding, while the amide group at the C-terminus prevents the molecule from acting as a peptide synthesizer. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Accurate preparation of stock solutions is the foundation of reproducible experimental results. Factors such as solvent choice, pH, temperature, and storage conditions can significantly impact the integrity and concentration of the active compound. This guide provides a robust framework for navigating these critical parameters.

Chemical and Physical Properties

A clear understanding of the reagent's properties is essential for its proper handling.

| Property | Value | Source |

| Chemical Name | Nα-Tosyl-L-arginine amide hydrochloride | [3] |

| Synonyms | TAA; Tos-L-Arg-NH2·HCl | [3][4] |

| CAS Number | 14279-64-2 | [3][4][5] |

| Molecular Formula | C13H22ClN5O3S | [3][4] |

| Molecular Weight | 363.86 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Inferred from typical appearance of amino acid derivatives |

| Storage Temp. | Room Temperature (as solid) | [3] |

Core Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a standard 10 mM stock solution of Tos-Arg-NH2 HCl in a buffered aqueous solution, which is suitable for most enzyme kinetics assays.

Rationale for Methodological Choices

-

Solvent Selection: An aqueous buffer is the preferred solvent. As a hydrochloride salt, Tos-Arg-NH2 HCl is polar and readily soluble in water. Using a buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0) is critical because enzyme activity is highly pH-dependent.[6] Furthermore, unbuffered solutions of arginine derivatives can experience a downward pH drift due to the absorption of atmospheric CO2.[6]

-

Concentration (10 mM): A 10 mM stock provides a convenient concentration for serial dilution into the final assay volume. It is concentrated enough to minimize the volume of stock added to the assay (typically ≤1% of the final volume), thereby preventing solvent effects on enzyme activity.

-

Gravimetric Measurement: Precise weighing of the solid compound is paramount for accuracy. Using an analytical balance and proper weighing technique minimizes error in the final molar concentration.

Required Materials and Equipment

-

Nα-Tosyl-L-arginine amide hydrochloride (MW: 363.86 g/mol )

-

Analytical balance (4-decimal place)

-

Weighing paper or boat

-

Spatula

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A)

-

Serological pipettes and pipette controller

-

Micropipettes

-

Nuclease-free water or high-purity distilled/deionized water

-

Buffer components (e.g., Tris base) and concentrated HCl for pH adjustment[7][8][9][10]

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

0.22 µm sterile syringe filter

-

Sterile conical tubes or vials for aliquoting and storage

Step-by-Step Preparation Workflow

-

Pre-calculation: Determine the mass of Tos-Arg-NH2 HCl required.

-

For 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L × 0.010 L × 363.86 g/mol = 0.036386 g or 36.4 mg

-

-

-

Buffer Preparation (Example: 50 mM Tris-HCl, pH 7.5):

-

Dissolve 6.06 g of Tris base in 800 mL of nuclease-free water.

-

While stirring, slowly add concentrated HCl to adjust the pH to 7.5. Be aware that this reaction is exothermic and can affect pH readings; allow the solution to cool to room temperature before final pH adjustment.[9]

-

Once the pH is stable at 7.5, add water to a final volume of 1 L.[8][10]

-

For this protocol, you will only need a small volume of this buffer.

-

-

Weighing the Compound:

-

Place a clean weighing boat on the analytical balance and tare it.

-

Carefully weigh out 36.4 mg of Tos-Arg-NH2 HCl powder. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed powder into the 10 mL volumetric flask. Use a small amount of the prepared 50 mM Tris-HCl buffer to rinse any residual powder from the weigh boat into the flask.

-

Add approximately 7-8 mL of the buffer to the flask.

-

Add a small, clean stir bar or cap and invert the flask gently until the solid is completely dissolved. Sonication can be used cautiously to aid dissolution if needed.[11]

-

-

Final Volume Adjustment:

-

Once fully dissolved, carefully add the buffer to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

-

Sterilization and Aliquoting:

-

(Optional but recommended for long-term storage) Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This removes any potential microbial contamination.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles, which can degrade the compound.[9]

-

-

Labeling and Storage:

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (50 mM Tris-HCl, pH 7.5), and preparation date.

-

Store aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is acceptable, but freezing is recommended to preserve integrity.[12]

-

Workflow Diagram

Caption: Key inputs for achieving reliable experimental outcomes.

Conclusion

The reliability of enzymatic assays and other biochemical experiments hinges on the quality of the reagents used. By following this detailed guide, researchers can confidently prepare Tos-Arg-NH2 HCl stock solutions that are accurate, stable, and fit for purpose. Adhering to the principles of careful measurement, appropriate solvent and buffer selection, and rigorous storage practices will minimize experimental variability and contribute to the generation of high-quality, reproducible scientific data.

References

-

J&K Scientific LLC. Na-Tosyl-L-arginine | 1159-15-5. [Link]

-

Plant Extract. How to quickly solve the stability defects of natural L - arginine?[Link]

-

SLS. Nalpha-p-Tosyl-L-arginine meth | T4626-5G | SIGMA-ALDRICH. [Link]

-

MySkinRecipes. Nα-p-Tosyl-L-arginine methyl ester hydrochloride. [Link]

-

MDPI. Effects of arginine in therapeutic protein formulations: a decade review and perspectives. [Link]

-

AAPPTec. MSDS - Safety Data Sheet for Tos-Arg-OMe HCl. [Link]

-

ResearchGate. Arginine as a protein stabilizer and destabilizer in liquid formulations. [Link]

-

MDPI. The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions. [Link]

-

Chemsrc. Tos-L-Arg-NH2 * HCl | CAS#:14279-64-2. [Link]

-

AAPPTec. Safety Data Sheet for H-Arg(Pbf)-OH. [Link]

-

PubChem - NIH. Tos-Arg-OH | C13H20N4O4S | CID 52501. [Link]

-

Unknown Source. Buffer Preparation. [Link]

-

Aapptec Peptides. Tos-Arg-OMe HCl [1784-03-8]. [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

-

PubMed. Diagnostic enzyme assay that uses stable-isotope-labeled substrates to detect L-arginine:glycine amidinotransferase deficiency. [Link]

-

Unknown Source. STOCK SOLUTION RECIPIES: Tris-HCl Buffer. [Link]

-

PEPTIDE INSTITUTE, INC. Tos-Arg-OMe·HCl [TAME]. [Link]

-

PMC - NIH. Ammonium nanochelators in conjunction with arginine-specific enzymes in amperometric biosensors for arginine assay. [Link]

-

Horizon Discovery. 10 mM Tris-HCl buffer pH 7.4. [Link]

-

PMC - NIH. Safety assessment of L-Arg oral intake in healthy subjects: a systematic review of randomized control trials. [Link]

-

ResearchGate. How to make a Tris-HCl buffer?[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. TOS-ARG-NH2 HCL CAS#: 14279-64-2 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drexel.edu [drexel.edu]

- 8. neb.com [neb.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. biocat.com [biocat.com]

- 12. How to quickly solve the stability defects of natural L - arginine? [plantextractwholesale.com]

Troubleshooting & Optimization

Low signal to noise ratio in Tos-Arg-NH2 HCl protease assay

Welcome to the technical support resource for protease assays utilizing Tos-Arg-NH2 derived substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments, with a specific focus on resolving the common and frustrating issue of a low signal-to-noise ratio. We will delve into the mechanistic basis of potential problems and provide robust, field-proven solutions to ensure the integrity and reproducibility of your data.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Part A: High Background Signal

High background, or a high signal in your "no-enzyme" control, can effectively obscure the signal generated by true enzymatic activity.[2]

Q1: Why is my blank (no-enzyme control) reading so high?

A high blank reading is typically caused by one of three factors: spontaneous substrate degradation, contaminated reagents, or interference from the microplate itself.[1][2]

-

Substrate Instability: Chromogenic or fluorogenic substrates, especially ester or amide derivatives, can undergo non-enzymatic hydrolysis.[3][4] This is often exacerbated by suboptimal pH or temperature conditions. A faint yellow color in a pNA-based substrate solution, even without enzyme, is a tell-tale sign of hydrolysis.[5]

-

Reagent Contamination: Buffers or water used to prepare reagents may be contaminated with microbial proteases or autofluorescent compounds.[1] Always use high-purity reagents and sterile water.

-

Microplate Interference: Certain types of plastic microplates can exhibit high intrinsic fluorescence, particularly at UV or blue wavelengths.[2][6] This is a common source of background in fluorescence-based assays.

Workflow for Diagnosing High Background

To systematically identify the source of high background, follow this diagnostic protocol.

Protocol 1: Diagnosing the Source of High Background Signal

-

Prepare Controls: In separate wells of a 96-well microplate, prepare the following controls:

-

Buffer Only: Add only your complete assay buffer.

-

Substrate Only: Add assay buffer and your final concentration of the chromogenic/fluorogenic substrate.

-

Vehicle Only (if applicable): Add assay buffer and the solvent used for test compounds (e.g., DMSO).

-

-

Incubate: Incubate the plate under your standard assay conditions (time and temperature).

-

Measure Signal: Read the absorbance (e.g., 405 nm for pNA) or fluorescence (e.g., Ex/Em for AMC) on a microplate reader.[7]

-

Analyze Results:

-

If the "Buffer Only" well is high, your buffer components or the microplate itself are the likely source of interference.[2] Consider using higher purity reagents or switching to a glass-bottom or low-fluorescence plate.[6]

-

If the "Substrate Only" well is significantly higher than the "Buffer Only" well, your substrate is unstable or contaminated.[2] Test a fresh lot of substrate, lower the substrate concentration, or evaluate the stability of the substrate in your assay buffer over time.

-

If the "Vehicle Only" well is high, your solvent may contain fluorescent impurities.

-

Part B: Low or Weak Assay Signal

A weak signal that is difficult to distinguish from background can make it impossible to obtain reliable data.[1] This often points to issues with the enzyme or the reaction conditions.

Q2: My signal is very low. What are the potential causes and solutions?

A weak signal can be attributed to several factors, primarily inactive enzyme, suboptimal assay conditions (especially pH), or inappropriate substrate concentration.[1]

-

Enzyme Inactivity: Proteases can lose activity due to improper storage, repeated freeze-thaw cycles, or autodegradation. Always store enzymes in aliquots at the recommended temperature (e.g., -80°C) and in a buffer that minimizes autolysis (e.g., low pH for trypsin).[2]

-

Suboptimal Buffer Conditions: Enzyme activity is highly dependent on pH, ionic strength, and the presence of cofactors.[1][8] Most serine proteases that cleave arginine substrates have a neutral to slightly alkaline pH optimum (pH 7.5-9.0).[5][9]

-

Inappropriate Substrate Concentration: For Michaelis-Menten kinetics, the reaction rate is dependent on substrate concentration. If the concentration is too far below the Michaelis constant (K_m), the rate will be low. Conversely, excessively high substrate concentrations can sometimes lead to substrate inhibition.[1]

Q3: How do I determine the optimal buffer conditions for my protease?

The pH of the reaction buffer is one of the most critical factors for protease activity.[10] You must determine the optimal pH for your specific enzyme experimentally.

Protocol 2: pH Optimization Assay

-

Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., 0.5 pH unit increments from 6.0 to 9.5). Use buffers appropriate for each pH range to ensure adequate buffering capacity.[10] See Table 1 for examples.

-

Set Up Reactions: For each pH value, set up a reaction containing the enzyme and substrate at fixed concentrations in that buffer. Include a "no-enzyme" control for each pH.

-

Incubate and Measure: Incubate the reactions under standard conditions and measure the rate of product formation (e.g., ΔA405/min).

-

Plot Data: Plot the enzyme activity (rate) against the pH. The peak of the curve represents the optimal pH for your enzyme under those conditions.

| Buffer System | Useful pH Range |

| MES | 5.5 - 6.7 |

| Phosphate | 6.0 - 7.4 |

| HEPES | 7.0 - 8.0 |

| Tris-HCl | 7.5 - 9.0 |

| Borate | 8.0 - 10.0 |

Q4: How do I choose the right enzyme and substrate concentrations?

Optimal concentrations are a balance between achieving a robust signal and conserving expensive reagents. This is typically determined by titrating both the enzyme and the substrate.

Protocol 3: Enzyme and Substrate Titration

-

Enzyme Titration:

-

Prepare a series of enzyme dilutions in the optimized assay buffer.

-

Add a fixed, saturating concentration of substrate (e.g., 5-10 times the estimated K_m) to each enzyme dilution.

-

Measure the initial reaction velocity (V₀) for each enzyme concentration.

-

Plot V₀ versus enzyme concentration. Choose a concentration from the linear range of this plot that provides a strong signal within your desired assay time.

-

-

Substrate Titration:

-

Using the optimal enzyme concentration determined above, prepare a series of substrate dilutions.

-

Measure the V₀ for each substrate concentration.

-

Plot V₀ versus substrate concentration. This will generate a Michaelis-Menten curve. For routine assays, a substrate concentration at or slightly above the K_m (the concentration at which the reaction rate is half of V_max) is often a good starting point.[1]

-

| Issue | Potential Cause | Recommended Solution |

| High Background | Substrate Instability | Test a fresh lot of substrate; check for non-enzymatic hydrolysis over time in assay buffer.[2] |

| Reagent/Plate Autofluorescence | Use high-purity reagents; switch to non-fluorescent or glass-bottom plates.[6] | |

| Low Signal | Inactive Enzyme | Verify enzyme activity with a positive control; aliquot and store enzyme properly to avoid freeze-thaw cycles.[2] |

| Suboptimal pH/Buffer | Perform a pH optimization assay to find the ideal pH for your enzyme. | |

| Incorrect Substrate Concentration | Perform a substrate titration to determine the K_m and use a concentration at or near this value. |

Frequently Asked Questions (FAQs)

Q5: What is the scientific principle of a protease assay using a Tos-Arg derivative?

This type of assay is designed to measure the activity of trypsin-like serine proteases, which specifically cleave peptide bonds on the C-terminal side of arginine (Arg) or lysine residues.[11][12] The substrate, Nα-Tosyl-L-arginine (Tos-Arg), is modified to include a reporter group. The substrate itself is often a small peptide containing the arginine cleavage site, linked to a molecule that is either colored (a chromophore) or fluorescent (a fluorophore).

When the protease is active, it hydrolyzes the peptide bond between the arginine residue and the reporter group. This cleavage event liberates the reporter, causing a measurable change in the solution's color or fluorescence, which is directly proportional to the enzyme's activity.[7]

-

Chromogenic Substrates (e.g., containing p-nitroaniline, pNA): Cleavage releases pNA, a yellow-colored compound that can be quantified by measuring absorbance at ~405 nm.[5][7]

-

Fluorogenic Substrates (e.g., containing 7-amino-4-methylcoumarin, AMC): Cleavage releases AMC, a highly fluorescent molecule that can be detected with an appropriate fluorometer (e.g., Ex: 340-360 nm, Em: 440-460 nm).[13]

Q6: What are the critical reagents and their roles?

-

Enzyme: The protease whose activity you are measuring. It should be of high purity and stored under conditions that preserve its activity.

-

Substrate: The Tos-Arg derivative with a reporter group. Its sequence confers specificity, and its concentration affects the reaction rate.[14]

-

Assay Buffer: Maintains a constant pH and ionic strength, which are critical for optimal enzyme function.[5] It may also contain additives like CaCl₂ which can be important for the stability and activity of some proteases like trypsin.[15]

-

Inhibitor (for controls): A known inhibitor of your protease (e.g., aprotinin, leupeptin for serine proteases) is essential for confirming that the observed activity is specific to your enzyme of interest.[16]

-

Stopping Reagent (for endpoint assays): A reagent, such as strong acid (e.g., trichloroacetic acid), used to terminate the enzymatic reaction at a specific time point.[17]

Q7: How can I improve the overall reproducibility of my assay?

Reproducibility issues often arise from small, cumulative variations in the experimental setup.

-

Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure that all reagents and the microplate are equilibrated to the assay temperature before starting the reaction.[5]

-

Reagent Handling: Use dedicated, calibrated pipettes for each reagent to avoid cross-contamination. Prepare fresh dilutions of enzyme and substrate for each experiment from concentrated stocks.

-

Mixing: Ensure thorough mixing of reagents in the well, but avoid introducing bubbles or causing excessive turbulence, which can denature the enzyme or create artifacts in optical readings.[18]

-

Assay Linearity: Ensure you are measuring the initial reaction rate. The rate should be linear with respect to time. If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to decrease, leading to inaccurate measurements. Run a time-course experiment to determine the linear range for your assay.[15]

By systematically addressing these potential issues, you can significantly improve the quality of your data, moving from a low signal-to-noise ratio to a robust and reliable protease assay.

References

-

Protease Assays - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

How do i perform pH optimization of a protease as well as Stability at different pH? (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent development of highly sensitive Protease assay methods: Signal amplification through enzyme cascades. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

-

Optimization of Protease Activity of Thermophilic Bacillus subtilis WIFD5 Isolated from Milk Powder. (2015). Biomedical and Pharmacology Journal. Retrieved January 15, 2026, from [Link]

-

Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. (2014). YouTube. Retrieved January 15, 2026, from [Link]

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

L-Arginine ethyl ester. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects | Molecular Pharmaceutics. (2020). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Protease-based synthetic sensing and signal amplification. (n.d.). PNAS. Retrieved January 15, 2026, from [Link]

-

A substrate for a cell free in vitro assay system to screen drugs targeting trypsin like protease-based cleavage of SARS-CoV-2 spike glycoprotein and viral entry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Enzymatic Characterization of Arginine Esterase From Dog Seminal Plasma. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Kinetic parameters for the activation of alpha- and beta-trypsins by the methyl ester of tosyl-L-arginine (Tos-L-Arg-OMe). (1980). PubMed. Retrieved January 15, 2026, from [Link]

-

An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Changes in Biochemical Properties and Activity of Trypsin-like Protease (Litopenaeus vannamei) Treated by Atmospheric Cold Plasma (ACP). (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved January 15, 2026, from [Link]

-

Substrate Specificity of Trypsin Investigated by Using a Gentic Selection. (1990). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Hydrolysis of Arginine. (1965). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Assay and kinetics of arginase. (1986). PubMed. Retrieved January 15, 2026, from [Link]

-

View Research Details. (n.d.). Retrieved January 15, 2026, from [Link]

-

Characterizing Protease Specificity: How Many Substrates Do We Need? (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Purification and Properties of an Arginyl Aminopeptidase From Debaryomyces Hansenii. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Crystal structures and biochemical analyses of the bacterial arginine dihydrolase ArgZ suggests a "bond rotation" catalytic mechanism. (2020). PubMed. Retrieved January 15, 2026, from [Link]

-

Regulation of the hydrolytic activity of Mg²⁺-dependent phosphatase models by intramolecular NH···O hydrogen bonds. (2014). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic characterization of arginine esterase from dog seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A substrate for a cell free in vitro assay system to screen drugs targeting trypsin like protease-based cleavage of SARS-CoV-2 spike glycoprotein and viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterizing Protease Specificity: How Many Substrates Do We Need? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Assay Procedure for Protease [sigmaaldrich.com]

- 18. youtube.com [youtube.com]

How to correct for background hydrolysis of Tos-Arg-NH2 HCl

Technical Support Center: Troubleshooting Protease Assays

Topic: Correcting for Background Hydrolysis of Tos-Arg-NH2 HCl (TAME)

Welcome to our technical support guide. This document is designed for researchers, scientists, and drug development professionals who are using Nα-Tosyl-L-arginine methyl ester hydrochloride (Tos-Arg-NH2 HCl, or TAME) as a substrate in protease assays, such as those for trypsin, thrombin, and other serine proteases. Here, we address the common issue of non-enzymatic background hydrolysis and provide clear, actionable guidance to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay baseline is consistently increasing, even in my negative controls. What is causing this background signal?

A1: You are likely observing the non-enzymatic background hydrolysis of the TAME substrate.

TAME, like other ester-based substrates, is susceptible to spontaneous chemical breakdown (hydrolysis) in aqueous solutions, particularly under the neutral to alkaline pH conditions often required for serine protease activity.[1][2] This reaction occurs independently of any enzyme and results in the formation of Nα-Tosyl-L-arginine, which, like the enzymatic product, leads to an increase in absorbance at the detection wavelength (typically 247 nm).[3]

This non-enzymatic signal is indistinguishable from the true enzymatic signal, leading to a false-positive reading or a high background that can significantly overestimate the actual rate of enzyme activity.[4][5] Failure to correct for this can render kinetic analyses, inhibitor screening, and other quantitative measurements inaccurate.[5]

Q2: What are the key factors that accelerate this background hydrolysis?

A2: The rate of non-enzymatic hydrolysis is primarily influenced by pH, temperature, and incubation time.

Understanding these factors is crucial for both minimizing the background signal and designing proper controls.

-

High pH: Alkaline conditions (pH > 8) significantly accelerate the rate of amide and ester hydrolysis.[6][7] Many protease assays are run at a pH of 8.0-8.2 to optimize enzyme activity, which unfortunately also promotes higher background hydrolysis.[3][8]

-

Elevated Temperature: As with most chemical reactions, higher temperatures increase the rate of spontaneous hydrolysis.[4][5][7] Assays performed at 37°C will exhibit a higher background rate than those performed at 25°C.[4]

-

Prolonged Incubation Times: The longer the substrate is incubated under reaction conditions, the more the background signal will accumulate.[4][5] This is especially problematic in assays measuring low enzyme activity, which may require extended incubation periods.

The table below provides a conceptual overview of how these factors can influence the rate of background hydrolysis.

| Parameter | Condition A | Relative Rate | Condition B | Relative Rate | Reason |

| pH | pH 7.4, 37°C | Low | pH 8.2, 37°C | High | Base-catalyzed hydrolysis is significantly greater under mildly alkaline conditions.[6][7] |

| Temperature | pH 8.1, 25°C | Moderate | pH 8.1, 37°C | High | Increased thermal energy accelerates the rate of chemical reactions, including hydrolysis.[4][7] |

| Incubation | 10 min | Low | 60 min | High | The cumulative effect of hydrolysis increases linearly over time.[4] |

Q3: How do I properly measure and correct for the background signal?

A3: The most robust method is to run a "No-Enzyme Control" (also known as a substrate blank) in parallel with every experiment. [4]

This control is the cornerstone of accurate data correction. It must contain all reaction components (buffer, substrate, cofactors) except for the enzyme, which is typically replaced with the enzyme dilution buffer. Crucially, this control must be prepared and incubated under the exact same conditions (temperature, time, volume) as your test samples.[4][9]

The absorbance reading from the No-Enzyme Control represents the rate of non-enzymatic hydrolysis. This value is then subtracted from the rate observed in your experimental samples.

Corrected Rate = Rate (Enzyme + Substrate) - Rate (No-Enzyme Control) [3][5]

This corrected rate reflects the true enzymatic activity.

Below is a diagram illustrating the essential workflow for accurately determining enzymatic activity by correcting for background hydrolysis.

Caption: Workflow for background hydrolysis correction.

Protocol: Measuring and Correcting for TAME Background Hydrolysis

This protocol provides a step-by-step guide for a typical trypsin assay using TAME, incorporating the essential No-Enzyme Control.

1. Reagent Preparation:

-

Assay Buffer: 46 mM Tris-HCl, 11.5 mM CaCl₂, pH 8.1 at 25°C.

-

TAME Substrate Solution (10 mM): Dissolve TAME (e.g., Sigma-Aldrich T4626) in purified water. Prepare this solution fresh for each experiment to minimize degradation during storage.[4]

-

Enzyme Solution (Trypsin): Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Just before use, create working dilutions (e.g., 10-20 µg/mL) in 1 mM HCl.[3] Keep on ice.

-

Enzyme Dilution Buffer: 1 mM HCl (used for the No-Enzyme Control).

2. Assay Setup:

-

Set up your reactions in triplicate in quartz cuvettes or a UV-transparent 96-well plate.

-

Equilibrate a spectrophotometer to 25°C (or your desired assay temperature) and set the wavelength to 247 nm.[3]

-

Prepare the following reaction mixtures:

-

Test Samples:

-

2.6 mL Assay Buffer

-

0.3 mL TAME Substrate Solution

-

-

No-Enzyme Controls (Substrate Blanks):

-

2.6 mL Assay Buffer

-

0.3 mL TAME Substrate Solution

-

-

3. Reaction Initiation and Measurement:

-

Allow the mixtures to equilibrate to the assay temperature for 3-5 minutes inside the spectrophotometer.[3]

-

To initiate the reaction:

-

Test Samples: Add 100 µL of the trypsin working solution.

-

No-Enzyme Controls: Add 100 µL of the Enzyme Dilution Buffer (1 mM HCl).

-

-

Immediately mix by inversion (for cuvettes) or gentle shaking (for plates) and start recording the absorbance at 247 nm every 30-60 seconds for 5-10 minutes.

4. Data Analysis:

-

Plot absorbance vs. time for each replicate.

-

Determine the initial linear rate (slope, V₀) for both the Test Samples and the No-Enzyme Controls. This rate is expressed as ΔAbs/min.[3][5]

-

Calculate the average rate for your Test Sample triplicates (Rate_Total) and your No-Enzyme Control triplicates (Rate_Background).

-

Calculate the final corrected rate of enzymatic activity:

-

Corrected Rate (ΔAbs/min) = Rate_Total - Rate_Background [3]

-

-

This corrected rate can then be used to calculate the specific activity of your enzyme using the molar extinction coefficient of the product.[3]

The relationship between the measured rates is visualized in the diagram below.

Caption: Relationship between measured and true rates.

Additional Troubleshooting

Q4: My background hydrolysis rate is still too high, consuming a large portion of my signal window. How can I reduce it?

A4: If the background rate is unacceptably high, you can optimize your assay conditions.

-

Lower the Assay pH: If your enzyme retains sufficient activity at a slightly lower pH, reducing the pH from 8.2 towards 7.5 can significantly decrease the background rate. You may need to perform a pH profile for your enzyme to find the optimal balance between activity and substrate stability.

-

Reduce the Temperature: Consider running the assay at a lower temperature (e.g., 25°C instead of 37°C). While this will likely reduce the enzymatic rate, it will also disproportionately lower the background rate, potentially improving your signal-to-noise ratio.[5]

-

Shorten Incubation Time: Use the shortest incubation time possible that still provides a robust and linear signal for your enzyme. This requires using an enzyme concentration that produces a strong enough signal in a shorter timeframe.[4]

-

Prepare Substrate Fresh: Always prepare the TAME working solution immediately before use to avoid measuring the cumulative degradation that may have occurred during storage.[4]

By systematically implementing these controls and optimizations, you can confidently and accurately measure enzyme kinetics while accounting for the inherent instability of the Tos-Arg-NH2 HCl substrate.

References

-

Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(9), 795-801. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]

-

Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uregina.ca [uregina.ca]

- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Tos-Arg-NH2 HCl Instability in Solution

Welcome to the technical support center for Nα-Tosyl-L-arginine amide hydrochloride (Tos-Arg-NH2 HCl). This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the inherent instability of this compound in aqueous solutions. Here, we provide in-depth answers to frequently asked questions and detailed protocols to help you mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the expected activity of my Tos-Arg-NH2 HCl solution over a short period. What is the likely cause?

A1: The loss of activity is most likely due to the chemical instability of Tos-Arg-NH2 HCl in solution. Peptides and their derivatives are susceptible to several degradation pathways when dissolved.[1] For Tos-Arg-NH2 HCl, the primary concern is hydrolysis of the C-terminal amide bond.[2][3][4] This reaction is catalyzed by both acidic and basic conditions and can be accelerated by increased temperature.[5][6] The hydrolysis of the amide results in the formation of Nα-Tosyl-L-arginine, which may have a different biological activity or affinity for its target compared to the amidated form.

Q2: What are the main chemical degradation pathways for Tos-Arg-NH2 HCl in an aqueous solution?

A2: The principal degradation pathway for Tos-Arg-NH2 HCl is the hydrolysis of the C-terminal amide bond, converting it to a carboxylic acid.[2][3][4] Additionally, the guanidinium group of the arginine side chain can also undergo hydrolysis under harsh conditions (e.g., strong acid or base at elevated temperatures) to yield ornithine derivatives, though this is less common under typical experimental conditions.[7][8] Other potential, though less prominent, degradation routes for peptides in general include oxidation, deamidation (not applicable here as there is no asparagine or glutamine), and racemization.[5][9]

Q3: How should I properly prepare and store my Tos-Arg-NH2 HCl solutions to maximize their stability?

A3: Proper preparation and storage are critical to minimizing degradation. For optimal stability, follow these guidelines:

| Parameter | Recommendation | Rationale |

| Storage of Lyophilized Powder | Store at -20°C or -80°C in a desiccated environment. | Minimizes degradation of the solid-state compound, ensuring long-term stability for months to years. |

| Solvent/Buffer | Use sterile, high-purity water or a buffer at a slightly acidic to neutral pH (ideally pH 5-7). | Avoid strongly acidic or alkaline conditions which catalyze hydrolysis.[6] |

| Solution Preparation | Prepare solutions fresh for each experiment whenever possible. | This is the most effective way to avoid significant degradation. |

| Storage of Stock Solutions | If a stock solution must be stored, aliquot into single-use volumes and freeze at -80°C. | Aliquoting prevents multiple freeze-thaw cycles which can accelerate degradation. |

| Working Solutions | Keep working solutions on ice during experiments. | Lower temperatures slow down the rate of hydrolytic degradation. |